molecular formula C14H18N4O B11037951 4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine

4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine

Cat. No.: B11037951
M. Wt: 258.32 g/mol
InChI Key: WKTHBLVJRKOIEH-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound involve various reactions, including cyclization, annulation, and multicomponent reactions.
    • Common methods include hydrogenation, cyclization, cycloaddition, and amination.
    • Industrial production methods may vary, but efficient and cost-effective synthesis is essential.
  • Chemical Reactions Analysis

      Oxidation: It may undergo oxidation reactions.

      Reduction: Reduction reactions can modify the piperidine or oxadiazole moieties.

      Substitution: Substituents can be introduced via nucleophilic substitution.

      Common Reagents: Reagents like hydrogen, reducing agents, and nucleophiles are used.

      Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Used as a building block for drug design due to its diverse reactivity.

      Biology: Investigated for potential biological activities (e.g., antiviral, antibacterial).

      Medicine: May serve as a lead compound for drug development.

      Industry: Applications in materials science, catalysis, and organic synthesis.

  • Mechanism of Action

    • The exact mechanism is context-dependent and may involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to other piperidine-containing compounds.

      Similar Compounds: Explore related structures, such as other piperidine derivatives or heterocycles.

    Properties

    Molecular Formula

    C14H18N4O

    Molecular Weight

    258.32 g/mol

    IUPAC Name

    3-(2-piperidin-3-ylethyl)-5-pyridin-4-yl-1,2,4-oxadiazole

    InChI

    InChI=1S/C14H18N4O/c1-2-11(10-16-7-1)3-4-13-17-14(19-18-13)12-5-8-15-9-6-12/h5-6,8-9,11,16H,1-4,7,10H2

    InChI Key

    WKTHBLVJRKOIEH-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CNC1)CCC2=NOC(=N2)C3=CC=NC=C3

    Origin of Product

    United States

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